4,4'-Dimethoxytrityl chloride
Overview
Description
4,4’-Dimethoxytrityl chloride is a chemical compound widely used in organic synthesis, particularly as a protecting group for hydroxyl groups in nucleosides and nucleotides. It is known for its ability to selectively protect and deprotect functional groups, making it a valuable reagent in the synthesis of oligonucleotides .
Mechanism of Action
Target of Action
The primary target of 4,4’-Dimethoxytrityl chloride (DMT-Cl) are the hydroxyl groups of nucleosides and nucleotides . It acts as a protecting group for these functional groups during organic synthesis .
Mode of Action
DMT-Cl interacts with its targets by forming a protective group around the hydroxyl groups of nucleosides and nucleotides . This protection is crucial during the synthesis of oligonucleotides . The reaction of polymer-supported amino groups with an excess of DMT-Cl in the presence of tetrabutylammonium nitrate as a catalyst is a key step in this process .
Biochemical Pathways
The primary biochemical pathway affected by DMT-Cl is the synthesis of oligonucleotides . By protecting the hydroxyl groups of nucleosides and nucleotides, DMT-Cl allows for the successful synthesis of oligonucleotides without interference from these functional groups .
Result of Action
The molecular effect of DMT-Cl’s action is the formation of a protective group around the hydroxyl groups of nucleosides and nucleotides . This allows for the successful synthesis of oligonucleotides . On a cellular level, this can facilitate the creation of specific sequences of nucleotides for use in research and therapeutic applications.
Action Environment
The efficacy and stability of DMT-Cl are influenced by several environmental factors. It is sensitive to moisture and requires storage in an inert atmosphere at room temperature . Additionally, the reaction of DMT-Cl with its targets is catalyzed by tetrabutylammonium nitrate . The solvent used can also impact the reaction .
Biochemical Analysis
Biochemical Properties
4,4’-Dimethoxytrityl chloride plays a crucial role in biochemical reactions as a protecting agent for hydroxyl groups in nucleosides and nucleotides . It interacts with various enzymes and proteins involved in nucleic acid synthesis. For instance, it is used to protect the 5’-hydroxyl group of nucleosides, preventing premature reactions during the synthesis of oligonucleotides . The interaction between 4,4’-Dimethoxytrityl chloride and these biomolecules is primarily based on the formation of stable covalent bonds, which can be selectively cleaved under specific conditions to release the protected hydroxyl group .
Cellular Effects
The effects of 4,4’-Dimethoxytrityl chloride on cellular processes are primarily related to its role in nucleic acid synthesis. By protecting hydroxyl groups in nucleosides, it ensures the accurate and efficient synthesis of oligonucleotides, which are essential for various cellular functions, including gene expression and cell signaling . The compound does not directly influence cell signaling pathways or cellular metabolism but indirectly supports these processes by enabling the synthesis of functional nucleic acids .
Molecular Mechanism
At the molecular level, 4,4’-Dimethoxytrityl chloride exerts its effects through the formation of covalent bonds with hydroxyl groups in nucleosides . This interaction prevents unwanted reactions during oligonucleotide synthesis. The compound can be selectively removed under acidic conditions, which cleaves the covalent bond and releases the protected hydroxyl group . This selective protection and deprotection mechanism is essential for the stepwise synthesis of oligonucleotides, ensuring high fidelity and efficiency in the process .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 4,4’-Dimethoxytrityl chloride are critical factors. The compound is known to be stable under dry conditions but can degrade in the presence of moisture . Over time, exposure to moisture can lead to the hydrolysis of the compound, reducing its effectiveness as a protecting agent . Long-term studies have shown that maintaining an inert atmosphere and dry conditions is essential for preserving the stability and functionality of 4,4’-Dimethoxytrityl chloride in biochemical reactions .
Dosage Effects in Animal Models
Studies on the dosage effects of 4,4’-Dimethoxytrityl chloride in animal models are limited. It is known that high doses of the compound can cause irritation and adverse effects . Chronic exposure to high doses may lead to reproductive effects and other toxicological concerns . Therefore, it is crucial to use the compound within safe dosage limits to avoid potential toxic effects in animal models .
Metabolic Pathways
4,4’-Dimethoxytrityl chloride is primarily involved in the metabolic pathways related to nucleic acid synthesis . It interacts with enzymes responsible for the protection and deprotection of hydroxyl groups in nucleosides and nucleotides . The compound does not undergo significant metabolic transformations itself but plays a vital role in facilitating the synthesis of nucleic acids by protecting sensitive functional groups .
Transport and Distribution
The transport and distribution of 4,4’-Dimethoxytrityl chloride within cells and tissues are influenced by its chemical properties. The compound is known to be hygroscopic and moisture-sensitive, which affects its stability and distribution . It is typically transported and stored under inert conditions to prevent degradation . Within cells, the compound interacts with nucleosides and nucleotides, forming stable covalent bonds that protect hydroxyl groups during nucleic acid synthesis .
Subcellular Localization
The subcellular localization of 4,4’-Dimethoxytrityl chloride is primarily associated with its role in nucleic acid synthesis. The compound is localized in the cytoplasm and nucleus, where it interacts with nucleosides and nucleotides . Its activity is dependent on the presence of specific targeting signals and post-translational modifications that direct it to the appropriate cellular compartments . The compound’s effectiveness as a protecting agent is influenced by its ability to reach and interact with its target molecules within these subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dimethoxytrityl chloride typically involves the reaction of 4,4’-dimethoxytrityl alcohol with acetyl chloride. The reaction is carried out in a solvent such as benzene at elevated temperatures (around 80°C) under reflux conditions. The mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: In industrial settings, the production of 4,4’-Dimethoxytrityl chloride follows similar synthetic routes but on a larger scale. The process involves the use of trichlorotoluene and anisole as raw materials, with the reaction being catalyzed and controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dimethoxytrityl chloride primarily undergoes substitution reactions, where the chloride group is replaced by other functional groups. It is also involved in deprotection reactions, where the protecting group is removed under acidic conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as alcohols or amines.
Deprotection Reactions: Often carried out using strong acids like trichloroacetic acid or dichloroacetic acid in non-aqueous solvents.
Major Products:
Substitution Reactions: Yield various substituted trityl compounds.
Deprotection Reactions: Produce the free hydroxyl group and a stable 4,4’-dimethoxytrityl carbocation.
Scientific Research Applications
4,4’-Dimethoxytrityl chloride is extensively used in the field of oligonucleotide synthesis. It serves as a protective reagent for the selective protection and deprotection of thiol and hydroxy groups in nucleoside derivatives. This compound is crucial in the synthesis of DNA and RNA sequences, facilitating the stepwise addition of nucleotides .
In addition to its role in oligonucleotide synthesis, 4,4’-Dimethoxytrityl chloride is used in various organic synthesis applications, including the protection of primary alcohols and the preparation of complex organic molecules .
Comparison with Similar Compounds
- 4-Methoxytriphenylmethyl chloride
- 4,4’,4’'-Trimethoxytrityl chloride
- Trityl chloride
Comparison: 4,4’-Dimethoxytrityl chloride is unique due to its dual methoxy groups, which enhance its stability and selectivity as a protecting group. Compared to trityl chloride, it offers better solubility and reactivity, making it more suitable for specific synthetic applications .
Properties
IUPAC Name |
1-[chloro-(4-methoxyphenyl)-phenylmethyl]-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO2/c1-23-19-12-8-17(9-13-19)21(22,16-6-4-3-5-7-16)18-10-14-20(24-2)15-11-18/h3-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWYRBLDOOOJEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193618 | |
Record name | 1,1'-(Chlorophenylmethylene)bis(4-methoxybenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40615-36-9 | |
Record name | 4,4′-Dimethoxytrityl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40615-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-(Chlorophenylmethylene)bis(4-methoxybenzene) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040615369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 40615-36-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89782 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-(Chlorophenylmethylene)bis(4-methoxybenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-(chlorophenylmethylene)bis[4-methoxybenzene] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.985 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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